molecular formula C11H16N2O B173029 1-(4-Methoxyphenyl)piperazine CAS No. 38212-30-5

1-(4-Methoxyphenyl)piperazine

Cat. No.: B173029
CAS No.: 38212-30-5
M. Wt: 192.26 g/mol
InChI Key: MRDGZSKYFPGAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)piperazine, also known as 4-Methoxyphenylpiperazine, is a chemical compound with the molecular formula C11H16N2O. It is characterized by the presence of a methoxyphenyl group attached to a piperazine ring. This compound is known for its applications in pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

Target of Action

1-(4-Methoxyphenyl)piperazine, also known as MeOPP, is a piperazine derivative . The primary targets of MeOPP are the monoamine neurotransmitters . These neurotransmitters play a crucial role in transmitting signals in the nervous system .

Mode of Action

MeOPP interacts with its targets by inhibiting the reuptake and inducing the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . MeOPP also acts as a nonselective serotonin receptor agonist .

Biochemical Pathways

It is known that meopp affects the serotonergic and dopaminergic pathways due to its interaction with monoamine neurotransmitters . These pathways are involved in mood regulation, reward, and motor control .

Pharmacokinetics

It is known that meopp is metabolized in the liver and excreted through the kidneys .

Result of Action

The molecular and cellular effects of MeOPP’s action are primarily related to its stimulant properties . It is reported to induce less anxiety than similar piperazines and is often described as having relaxing effects . It is much less potent and is thought to have relatively insignificant abuse potential .

Action Environment

The action, efficacy, and stability of MeOPP can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature and pH . Additionally, the compound’s action and efficacy can be influenced by the individual’s physiological state, such as their liver and kidney function, which can affect the metabolism and excretion of the compound .

Biochemical Analysis

Biochemical Properties

1-(4-Methoxyphenyl)piperazine interacts with key enzymes of cholesterol and lipid biosynthesis . This interaction suggests that this compound may play a role in lipid metabolism and cholesterol homeostasis.

Cellular Effects

This compound has been shown to have cytotoxic effects on cancer cells . It induces traditional apoptotic symptoms of DNA fragmentation and nuclear condensation . Furthermore, it upregulates intracellular apoptotic marker proteins, such as cleaved caspase-3, cytochrome c, and Bax .

Molecular Mechanism

The molecular mechanism of this compound is thought to involve serotonergic and dopamine antagonistic properties . This suggests that it may interact with serotonin and dopamine receptors, potentially influencing neurotransmission in the brain.

Temporal Effects in Laboratory Settings

Its effects on key enzymes of cholesterol and lipid biosynthesis suggest that it may have long-term impacts on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathways of cholesterol and lipid biosynthesis . It interacts with key enzymes in these pathways, potentially influencing metabolic flux and metabolite levels.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methoxyphenyl)piperazine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)piperazine is unique due to its methoxy group, which imparts distinct pharmacological properties. Unlike other piperazine derivatives, it is known for inducing less anxiety and having a more relaxing effect .

Properties

IUPAC Name

1-(4-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDGZSKYFPGAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191591
Record name 1-(4-Methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38212-30-5
Record name 1-(4-Methoxyphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38212-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(p-Methoxyphenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038212305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(P-METHOXYPHENYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P385M92GYG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of t-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate (1.412 g, 4.84 mmol, 1.00 equiv) in dichloromethane (17 mL) and trifluoroacetic acid (6 mL) was placed in a 50-mL round bottom flask and stirred for 2 h at 20° C. in an oil bath. The pH of the solution was adjusted to 7-8 with saturated aqueous sodium bicarbonate. The resulting mixture was concentrated under vacuum yielding 0.92 g (65%) of 1-(4-methoxyphenyl)piperazine as a yellow solid.
Quantity
1.412 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxyphenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxyphenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxyphenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxyphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.